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2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Acid-base properties Purine chemistry Nucleobase modification

7,9-Dimethylguanine (CAS 524-35-6) is a zwitterionic modified nucleobase whose dual N7/N9 methylation radically enhances hydrogen-bonding capacity and base-pairing stability versus mono-methylated analogs. Essential for antisense/aptamer oligonucleotide constructs requiring higher thermal stability, precise mechanistic studies of N7-methylation effects in DNA repair and platinum drug interactions, and as an authenticated reference standard for LC-MS/MS quantification in alcoholic liver disease (ALD) biomarker panels (Spearman ρ=0.66 with MELD scores). Procure only exact-structure material to avoid compromised stacking affinity and assay specificity.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 524-35-6
Cat. No. B1315241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate
CAS524-35-6
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C
InChIInChI=1S/C7H9N5O/c1-11-3-12(2)5-4(11)6(13)10-7(8)9-5/h3H,1-2H3,(H2-,8,9,10,13)
InChIKeyNAIGKGQHPIGYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate (CAS 524-35-6): Chemical Identity and Core Structural Features for Procurement and Research Selection


2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate (CAS 524-35-6), commonly referred to as 7,9-dimethylguanine or herbipoline, is a modified purine nucleobase characterized by a dimethylated guanine core [1]. The compound exists as a zwitterionic inner salt, with methylation at the N7 and N9 positions of the guanine scaffold conferring distinct physicochemical and molecular recognition properties . Its molecular formula is C₇H₉N₅O, and it possesses a molecular weight of 179.18 g/mol . As a naturally occurring modified nucleobase, it serves as a key model compound for studying the effects of N7-methylation on guanine chemistry and as a component in specialized oligonucleotide synthesis .

Why Unmodified Guanine or Alternative Methylated Purines Cannot Substitute for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate in Critical Applications


The precise methylation pattern of 7,9-dimethylguanine—specifically the dual N7 and N9 methyl groups—radically alters its electronic structure, proton affinity, and hydrogen-bonding capacity relative to unsubstituted guanine or other mono-methylated analogs [1]. These modifications convert the compound into a zwitterionic species with enhanced N1H acidity and a unique self-complementary hydrogen-bonding motif that is absent in guanine, 7-methylguanine, or 9-methylguanine [2]. Substitution with a generic methylated guanine derivative would therefore compromise critical parameters such as base-pairing stability in oligonucleotide constructs, stacking affinity in cap analog studies, and biomarker specificity in metabolomic assays. The quantitative evidence below substantiates why 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate must be selected based on its exact structural identity rather than in-class assumptions.

Quantitative Differentiation of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate from Structural Analogs: A Head-to-Head Evidence Review for Scientific Procurement


Acid-Base Profile: pKa of 7,9-Dimethylguanine vs. 7-Methylguanosine and 7,9-Dimethylhypoxanthine

The acid-base properties of protonated 7,9-dimethylguanine (7,9-DimeGH⁺) differ from those of related purine derivatives, reflecting the influence of N7 and N9 methylation on the N1H site [1]. The macro acidity constant pKa/(N1)H, which primarily governs proton release from the N1 position, provides a quantitative benchmark for selection. Compared to 7-methylguanosine and the hypoxanthine analog 7,9-dimethylhypoxanthine, 7,9-dimethylguanine exhibits a distinct pKa value, underscoring that its protonation state in aqueous media cannot be approximated by generic methylated purines [1].

Acid-base properties Purine chemistry Nucleobase modification

Base-Pairing Stability: Watson-Crick Pairing of 7,9-Dimethylguaninium vs. 9-Ethylguanine with 1-Methylcytosine

7,9-Dimethylguaninium (7,9-DimeGH⁺) forms a Watson-Crick-like base pair with 1-methylcytosine (1-MeC) that exhibits enhanced stability compared to the pair formed between unmodified 9-ethylguanine (9-EtGH) and 1-MeC [1]. While direct association constants (K) for the 7,9-DimeGH⁺·1-MeC pair were not independently reported in the same study, the research explicitly states that 'similar enhanced stabilities are observed for the pairs formed between 1-MeC and 7,9-DimeGH⁺' as those seen for platinated guanine complexes, which show a 2–3 fold increase in K relative to the 9-EtGH·1-MeC reference pair (K = 6.9 ± 1.3 M⁻¹) [1].

Hydrogen bonding Base-pair stability Nucleobase analogs

Biomarker Specificity: Correlation of Urinary 7,9-Dimethylguanine with Alcoholic Liver Disease Severity vs. Other Modified Nucleosides

In a comparative metabolomic analysis of urine and serum from alcoholic liver disease (ALD) patients, 7,9-dimethylguanine emerged as a uniquely informative biomarker [1]. Among 39 free nucleotides/bases detected in urine, 12 modified nucleobases showed significant alterations in ALD patients (q < 0.05, fold-change > 20%) [1]. Crucially, the abundance of 7,9-dimethylguanine in urine exhibited a Spearman rank correlation coefficient of 0.66 with Model for End-stage Liver Disease (MELD) scores, a strength of association that was matched only by 2-methylthio-N6-serine carbamoyl adenosine (ms2t6A) in serum (ρ = 0.74) [1]. This level of correlation was not observed for other methylated purines in the panel.

Metabolomics Biomarker discovery Alcoholic liver disease

Thermal Stability: Melting Point of 7,9-Dimethylguanine vs. 7-Methylguanine and 9-Methylguanine

The melting point (decomposition temperature) of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate differs substantially from its mono-methylated guanine counterparts, reflecting the influence of the second methyl group on crystal lattice energy . While 7-methylguanine melts sharply at 370°C and 9-methylguanine decomposes above 300°C, the target compound exhibits a decomposition temperature >281°C . This lower thermal stability threshold is a direct consequence of the zwitterionic inner salt structure and must be accounted for in storage and handling protocols.

Thermal analysis Compound stability Physicochemical properties

Validated Research and Industrial Applications for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate Based on Quantitative Differentiation Evidence


Construction of Stabilized Oligonucleotide Duplexes and Triplexes Exploiting Enhanced Base-Pairing Affinity

Researchers synthesizing modified oligonucleotides for antisense, antigene, or aptamer applications can leverage the enhanced base-pairing stability of 7,9-dimethylguaninium with 1-methylcytosine (or cytosine analogs). As established in Section 3, 7,9-DimeGH⁺ exhibits hydrogen-bonding affinities that are enhanced relative to 9-ethylguanine, making it the preferred building block for duplex or triplex constructs where increased thermal stability is required [1]. The compound's ability to form self-complementary homo base pairs containing three hydrogen bonds further expands its utility in designing novel nucleic acid architectures [2].

Model System for Investigating N7-Methylation Effects on Guanine Reactivity and Metal Coordination

In bioinorganic chemistry and nucleic acid research, 7,9-dimethylguanine serves as an indispensable model compound for isolating the effects of N7-methylation on guanine's acid-base properties and metal-binding behavior. The pKa data reported in Section 3 demonstrate that 7,9-dimethylguanine possesses a distinct proton affinity compared to 7-methylguanosine and 7,9-dimethylhypoxanthine, enabling precise mechanistic studies of N7-modified nucleobases in DNA repair pathways, platinum drug interactions, and oxidative damage models [1].

Reference Standard for Metabolomic Quantitation of Alcoholic Liver Disease (ALD) Biomarkers

Clinical metabolomics laboratories and biomarker discovery programs require authenticated reference standards for quantifying 7,9-dimethylguanine in urine and serum. The compound's strong correlation with ALD severity (Spearman ρ = 0.66 with MELD scores) distinguishes it from other modified nucleobases and justifies its inclusion in targeted LC-MS/MS panels for liver disease staging [1]. Procurement of high-purity 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is essential for calibrating instruments and validating assay sensitivity in these diagnostic workflows [1].

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